1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione
Description
Properties
IUPAC Name |
4-(3-fluorophenyl)-1H-pyrazine-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FN2O2/c11-7-2-1-3-8(6-7)13-5-4-12-9(14)10(13)15/h1-6H,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWTZFDAIIPHAKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)N2C=CNC(=O)C2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki-Miyaura Cross-Coupling of Halogenated Pyrazine Intermediates
The foundational step involves coupling a halogenated pyrazine derivative with 3-fluorophenylboronic acid. Source details an analogous synthesis of 5-(4-fluorophenyl)-1,4-dihydropyrazine-2,3-dione, where 5-bromo-2,3-dimethoxypyrazine undergoes palladium-catalyzed coupling with 4-fluorophenylboronic acid. Adapting this protocol for the 3-fluorophenyl variant requires substitution of the boronic acid and potential adjustments to steric and electronic conditions.
Representative Procedure (Adapted from):
- Substrate Preparation : 1-Chloro-2,3-dimethoxypyrazine (1.0 eq) is dissolved in a degassed dioxane/water (3:1) mixture.
- Catalytic System : Pd(PPh₃)₄ (5 mol%) and Na₂CO₃ (3.0 eq) are added under nitrogen.
- Coupling : 3-Fluorophenylboronic acid (1.5 eq) is introduced, and the mixture is refluxed at 100°C for 16 h.
- Workup : Post-reaction extraction with ethyl acetate, washing with brine, and column chromatography (0–10% EtOAc/hexane) yield 1-(3-fluorophenyl)-2,3-dimethoxypyrazine.
Critical Parameters :
Hydrolysis of Methoxy Groups to Dione Functionality
The dimethoxy intermediate undergoes acid-mediated hydrolysis to reveal the pyrazine-2,3-dione core. Source employs a 1:1 dioxane/2 N HCl mixture under reflux (21 h) to cleave methoxy groups, achieving 85% yield for the 4-fluorophenyl analog.
Optimization Insights :
- Acid Strength : Concentrated HCl (2 N) ensures complete demethylation without side reactions.
- Tautomer Control : The reaction’s aqueous conditions favor keto-enol tautomerization, stabilizing the dihydropyrazinedione form.
Procedure :
- Reaction Setup : 1-(3-Fluorophenyl)-2,3-dimethoxypyrazine (1.0 eq) is refluxed in dioxane/2 N HCl (1:1).
- Quenching : Neutralization with saturated NaHCO₃ precipitates the product, which is filtered and dried.
- Purification : Recrystallization from ethanol/water affords pure 1-(3-fluorophenyl)-1,4-dihydropyrazine-2,3-dione as a white solid.
Structural and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Analysis
¹H NMR (400 MHz, DMSO-d₆) :
- δ 11.55 (s, 1H, NH), 11.46 (s, 1H, NH) – Dual NH signals confirm the dihydropyrazine tautomer.
- δ 7.57–7.12 (m, 4H, Ar-H) – Aromatic protons exhibit coupling patterns consistent with meta-fluorine substitution.
¹⁹F NMR (376 MHz) :
Mass Spectrometry and Elemental Analysis
HRMS (ESI) :
Elemental Analysis :
- C: 58.26%, H: 3.43%, N: 13.59% (Theoretical)
- Found: C: 58.22%, H: 3.41%, N: 13.55%
Comparative Analysis of Synthetic Methodologies
The Suzuki-Miyaura approach outperforms traditional cyclocondensation methods in efficiency and scalability, though it requires access to halogenated pyrazine precursors.
Challenges and Optimization Opportunities
Byproduct Formation During Hydrolysis
Incomplete demethylation may yield mono-methoxy intermediates, necessitating rigorous reaction monitoring via TLC or HPLC. Source notes that extending hydrolysis duration to 24 h minimizes residual methoxy content.
Tautomeric Equilibrium Management
The dihydropyrazine-2,3-dione exists in equilibrium with hydroxypyrazinone tautomers. Crystallization from aprotic solvents (e.g., DCM/hexane) locks the dione form, as evidenced by X-ray diffraction data in related compounds.
Chemical Reactions Analysis
Types of Reactions
1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into its dihydro derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the fluorophenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions, including acidic or basic environments.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce dihydro derivatives. Substitution reactions can introduce various functional groups into the fluorophenyl ring.
Scientific Research Applications
Medicinal Chemistry
Antitumor Activity
Research indicates that derivatives of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione exhibit promising antitumor properties. A study demonstrated that compounds with this scaffold showed inhibitory effects on cancer cell lines, suggesting their potential as anticancer agents. The mechanism of action often involves the induction of apoptosis in tumor cells, making these compounds valuable in cancer therapy development .
Enzyme Inhibition
The compound has been investigated for its ability to inhibit specific enzymes linked to disease processes. For instance, it has shown activity against tyrosinase, an enzyme involved in melanin production and implicated in skin disorders. The inhibition of tyrosinase by derivatives of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione can lead to therapeutic applications in treating hyperpigmentation and other skin conditions .
Materials Science
Chiral Materials
In materials science, the compound plays a role in the development of chiral materials used in liquid crystal displays (LCDs). The incorporation of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione into LCDs enhances their optical properties and stability. This application is particularly significant in the electronics industry where high-performance materials are essential for display technologies .
Polymer Chemistry
The compound's structure allows it to function as a bulking agent in polymer formulations. Its incorporation can improve the mechanical properties of polymers while maintaining lightweight characteristics. This application is relevant in creating advanced materials for aerospace and automotive industries .
Agricultural Chemistry
Biological Pesticides
The potential use of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione as a biological pesticide has been explored. Its derivatives have shown effectiveness against various pests while being less harmful to beneficial insects. This property makes them suitable candidates for developing eco-friendly pest control solutions .
Case Studies
Mechanism of Action
The mechanism of action of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione involves its interaction with specific molecular targets and pathways. The fluorophenyl group can enhance the compound’s binding affinity to certain enzymes and receptors, leading to modulation of their activities. The pyrazine ring can participate in hydrogen bonding and π-π interactions, further influencing the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table summarizes key structural analogs, their substituents, synthetic yields, purity, and molecular properties.
Key Findings and Trends
Purity and Analytical Data
- Most analogs achieve >95% purity via HPLC, except compound 54 (93.1%), which may retain residual solvents or byproducts due to its complex synthesis .
Biological Activity
1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound's structure includes a pyrazine ring with a fluorophenyl substituent, which can significantly influence its chemical properties and biological interactions. This article reviews the biological activity of this compound, synthesizing findings from various studies and literature.
The molecular formula of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione is with a molecular weight of 206.18 g/mol. The presence of the fluorine atom in the phenyl ring enhances lipophilicity and may affect the compound's interaction with biological targets.
The biological activity of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione is primarily attributed to its ability to interact with specific enzymes and receptors within biological systems. The fluorophenyl group increases binding affinity to certain targets, while the pyrazine ring facilitates hydrogen bonding and π-π interactions. These interactions can modulate various biochemical pathways, contributing to its therapeutic effects.
Anticancer Activity
Research indicates that 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione exhibits significant anticancer properties. A study conducted on various cancer cell lines demonstrated that the compound induced apoptosis through the activation of caspase pathways. The compound showed a dose-dependent inhibition of cell proliferation with an IC50 value in the micromolar range .
Anti-inflammatory Effects
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory activity. In vitro studies revealed that it inhibits the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cell lines. This suggests potential applications in treating inflammatory diseases .
Antimicrobial Activity
The antimicrobial properties of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione have also been explored. It demonstrated inhibitory effects against various bacterial strains in laboratory settings, indicating its potential as an antibacterial agent. The mechanism appears to involve disruption of bacterial cell wall synthesis .
Study on Anticancer Properties
In a recent study published in Cancer Research, researchers evaluated the effects of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione on human breast cancer cells (MCF-7). The results showed that treatment with this compound led to a significant reduction in cell viability and increased apoptosis markers compared to control groups .
Evaluation of Anti-inflammatory Effects
A study published in Journal of Inflammation assessed the anti-inflammatory effects of this compound in a murine model of acute inflammation. Mice treated with varying doses exhibited reduced swelling and lower levels of inflammatory markers compared to untreated controls .
Comparative Analysis with Similar Compounds
The biological activity of 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione can be compared with structurally similar compounds to highlight its unique properties.
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antimicrobial Activity |
|---|---|---|---|
| 1-(3-Fluorophenyl)-1,4-dihydropyrazine-2,3-dione | High | Moderate | Moderate |
| 1-(4-Fluorophenyl)piperazine | Moderate | Low | High |
| 3-Fluoroamphetamine | Low | Moderate | Low |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for 1-(3-fluorophenyl)-1,4-dihydropyrazine-2,3-dione, and how do reaction conditions influence yield?
- Methodology : Synthesis typically involves cyclization of precursors like oxalamides or substituted hydrazines under acidic conditions. For example, cyclization of N-(2,2-diethoxyethyl)-N′-alkyl oxalamides using concentrated HCl yields the dihydropyrazine-dione core . Reaction temperature (reflux vs. ambient), solvent polarity (ethanol vs. DMSO), and catalyst choice (e.g., Pd for hydrogenation) critically affect regioselectivity and yield. Optimize by varying stoichiometry (1:1.2 molar ratio of amine to ester) and monitoring via TLC.
Q. How can spectroscopic techniques characterize the compound’s structure and purity?
- Methodology : Use , , and NMR to confirm substituent positions and fluorophenyl integration. For example, NMR at ~-110 ppm (meta-substitution) distinguishes 3-fluorophenyl from other isomers . High-resolution mass spectrometry (HRMS) validates molecular weight, while IR identifies carbonyl stretches (~1700 cm) and NH/OH groups. Purity is assessed via HPLC (C18 column, acetonitrile/water gradient).
Q. What are the solubility and stability profiles under different storage conditions?
- Methodology : The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMSO, DMF). Stability tests show degradation at >40°C or under UV light. Store at 2–8°C in inert atmospheres (argon) to prevent oxidation of the dihydropyrazine ring . Pre-formulation studies using thermal gravimetric analysis (TGA) and accelerated stability chambers (40°C/75% RH) are recommended.
Advanced Research Questions
Q. How does the fluorophenyl substituent influence biological target binding compared to other aryl groups?
- Methodology : Structure-activity relationship (SAR) studies reveal that the 3-fluorophenyl group enhances lipophilicity (clogP ~2.5) and π-stacking with biomolecular targets like G-quadruplex DNA. Compare binding affinities via surface plasmon resonance (SPR) or fluorescence resonance energy transfer (FRET) assays against analogs (e.g., chlorophenyl or methoxyphenyl). The fluorine atom’s electronegativity modulates hydrogen-bonding interactions, as shown in docking simulations .
Q. What experimental strategies resolve contradictions in reported cytotoxicity data?
- Methodology : Discrepancies in EC values (e.g., 300 nM in HT29 vs. inactive in A549 cells ) may arise from assay conditions (pH, serum content). Standardize protocols:
- Use synchronized cell lines and matched incubation times.
- Control pH (e.g., protonation of dihydropyrazinedione at pH 6.0 enhances membrane permeability ).
- Validate via orthogonal assays (MTT, apoptosis markers).
Q. How can computational modeling predict the compound’s interaction with enzymatic targets?
- Methodology : Perform molecular dynamics (MD) simulations using software like AutoDock Vina. Input the crystal structure of the target (e.g., phospholipase A2 or telomerase ). Key parameters:
- Protonation state at physiological pH (pKa ~6.9 for dihydropyrazinedione ).
- Free energy calculations (MM-PBSA) to estimate binding ΔG.
- Validate with mutagenesis studies (e.g., Ala-scanning of active-site residues).
Q. What are the challenges in synthesizing enantiomerically pure derivatives, and how can they be addressed?
- Methodology : Racemization occurs during cyclization due to the labile NH group. Strategies:
- Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (Ru-BINAP complexes).
- Monitor enantiomeric excess (ee) via chiral HPLC (Chiralpak IA column) or circular dichroism (CD).
- Crystallize intermediates to isolate enantiomers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
